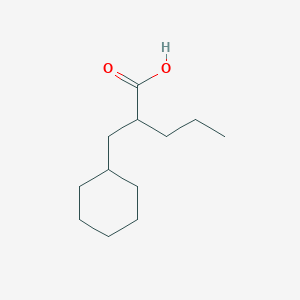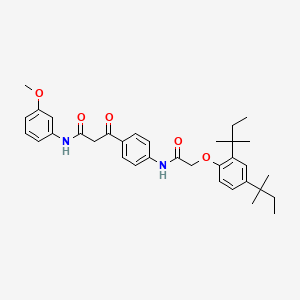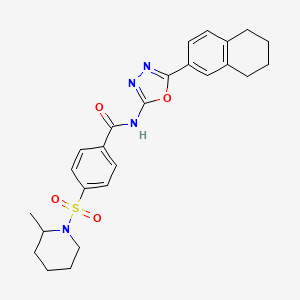
2-(Cyclohexylmethyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylmethyl)pentanoic acid, also known as 2-CHMP, is a naturally occurring fatty acid found in some plants and animals. It is an important component of the human body and has been studied extensively for its potential therapeutic applications. 2-CHMP is synthesized in the body from other fatty acids and is important for the proper functioning of the immune system, metabolism, and other physiological processes. It has been studied for its potential to treat a variety of conditions, including cancer, diabetes, and osteoporosis.
Applications De Recherche Scientifique
Atmospheric Chemistry
In atmospheric chemistry, compounds like 2-pentanone and 2-heptanone are studied for their reactions with hydroxyl radicals, which are crucial for understanding photochemical air pollution in urban and regional areas. This research can provide insights into the atmospheric behavior of 2-(Cyclohexylmethyl)pentanoic acid and its potential environmental impacts (Atkinson et al., 2000).
Analytical Chemistry
In the field of analytical chemistry, methods have been developed to analyze similar compounds like methylpentanoic and cyclohexanecarboxylic acids in wine and other alcoholic beverages. This implies potential applications of 2-(Cyclohexylmethyl)pentanoic acid in food and beverage analysis, ensuring quality and safety (Gracia-Moreno et al., 2015).
Catalysis Research
Vanadium-catalyzed carboxylation of linear and cyclic alkanes, including cyclopentane and cyclohexane, to carboxylic acids, demonstrates the role of 2-(Cyclohexylmethyl)pentanoic acid in catalysis research. The study explores the effects of catalyst type, oxidizing agent, and other parameters on the yield and turnover numbers, highlighting the chemical's potential in improving catalytic processes (Reis et al., 2005).
Mécanisme D'action
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways, given its structural similarity to other fatty acids .
Pharmacokinetics
Given its structural similarity to other fatty acids, it’s possible that it may share similar pharmacokinetic properties . These could include absorption in the gastrointestinal tract, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of 2-(Cyclohexylmethyl)pentanoic acid’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular processes and molecular pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclohexylmethyl)pentanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets . .
Propriétés
IUPAC Name |
2-(cyclohexylmethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h10-11H,2-9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLVQNKXUNDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)

![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)




![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)



![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)

